molecular formula C14H11ClF3NO B3173135 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No. 946773-34-8

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Cat. No. B3173135
CAS RN: 946773-34-8
M. Wt: 301.69 g/mol
InChI Key: AHEYNOXXBDIERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

There is a process for preparing a compound that has a similar structure . This process involves reacting the compound of a certain formula with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature should not exceed 70 degrees Celsius .


Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of "2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine" .

Scientific Research Applications

Environmental Impact and Degradation of Similar Compounds

Studies on the environmental occurrence, toxicity, and degradation of antimicrobial agents similar to 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, such as triclosan (TCS), provide insights into the environmental fate of related compounds. TCS, a synthetic antibacterial incorporated into various consumer products, has been found in multiple environmental compartments due to partial elimination in sewage treatment plants. Its degradation can lead to potentially more toxic compounds, highlighting the need for careful consideration of the environmental impact and degradation pathways of similar compounds like 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine (Bedoux et al., 2012).

Sorption and Environmental Behavior

The sorption behavior of phenoxy herbicides, which share structural similarities with 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, provides valuable information on the environmental behavior of such compounds. A review of sorption experiments suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, influencing their mobility and persistence in the environment. This knowledge can be applied to understand and predict the environmental fate of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine and to design strategies for its environmental management (Werner et al., 2012).

Pharmacological Evaluation of Related Compounds

The pharmacological evaluation of Schiff bases derived from diphenylamine, which is structurally related to 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, has shown significant antimicrobial activity. This suggests potential pharmaceutical applications for 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, particularly in developing new antimicrobial agents with specific activity profiles (Kumar et al., 2020).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-11(8)15)20-13-5-2-9(7-12(13)19)14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYNOXXBDIERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.